N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide
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Description
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide is a useful research compound. Its molecular formula is C21H17ClF3N3O3S and its molecular weight is 483.89. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anthelmintic Activities
N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide and its derivatives have been studied for their antimicrobial and anthelmintic activities. These compounds are synthesized from cinnamic acid and have shown promising results in inhibiting microbial growth and providing anthelmintic effects (Naganagowda & Padmashali, 2010).
Synthesis of Various Derivatives
The compound has been used as a precursor for synthesizing various derivatives, such as oxadiazoles, thiadiazoles, and triazoles, derived from benzo[b]thiophene. These derivatives have potential applications in different areas of chemistry and pharmacology (Sharba et al., 2005).
Antioxidant and Antitumor Properties
Studies have explored the antioxidant and antitumor properties of novel thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives. These compounds, derived from the base chemical, have shown significant activity against tumors and oxidative stress (Abu‐Hashem et al., 2010).
Biological Evaluation of Metal Complexes
There is also research on the biological evaluation of oxorhenium(V) complexes with this compound. These studies focus on understanding the antiproliferative effects and the potential medical applications of these complexes (Nguyen et al., 2009).
DNA Interaction Studies
Research has been conducted on oxorhenium(V) complexes with bidentate carbohydrazide Schiff bases derived from this compound. These studies include the synthesis, characterization, and DNA interaction capabilities, providing insights into potential therapeutic applications (Ismail et al., 2017).
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]-3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O3S/c22-15-4-6-16(7-5-15)30-12-18(26)27-28-20(29)19-17(8-9-32-19)31-11-13-2-1-3-14(10-13)21(23,24)25/h1-10H,11-12H2,(H2,26,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDISMWITRFKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)NN=C(COC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)N/N=C(/COC3=CC=C(C=C3)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.